N1,N3-Dimethylbenzene-1,3-diamine
Overview
Description
N1,N3-Dimethylbenzene-1,3-diamine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
N1,N3-Dimethylbenzene-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Safety and Hazards
N1,N3-Dimethylbenzene-1,3-diamine is labeled with the GHS06 pictogram, indicating that it is toxic . The compound has hazard statements H301, H311, and H331, suggesting that it is toxic if swallowed, in contact with skin, or if inhaled . Various precautionary measures are recommended, including avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N3-Dimethylbenzene-1,3-diamine can be synthesized through the reaction of meta-phenylenediamine with formic acid and acetic anhydride. The reaction is typically carried out at 60°C for 3 hours, followed by cooling to 0°C and the addition of a tetrahydrofuran solution of meta-phenylenediamine. The reaction mixture is then stirred at ambient temperature overnight .
Industrial Production Methods: Industrial production of this compound involves the continuous synthesis of intermediates such as dimethylaminopropionitrile, which is then subjected to hydrogenation using a fixed-bed reactor. The hydrogenation process is carried out under high pressure (3-10 MPa) with a Raney-Nickel catalyst and an alcohol solution containing a small percentage of alkali .
Chemical Reactions Analysis
Types of Reactions: N1,N3-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism of action of N1,N3-Dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N,N-Dimethyl-1,3-propanediamine: This compound has a similar structure but with a propyl chain instead of a benzene ring.
N1,N3-Diethylbenzene-1,3-diamine: This compound has ethyl groups instead of methyl groups on the amino groups.
Uniqueness: N1,N3-Dimethylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of methyl groups on the amino groups enhances its stability and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-N,3-N-dimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBNGMRDYGPUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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